N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Halogen atoms in the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in its biological activity. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dichlorobenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene ring and the presence of the pyrrole moiety. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13Cl2N3O |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19-7-3-5-11(19)8-13(20)18-17-9-10-4-2-6-12(15)14(10)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
VMAJLFRHDWIUMK-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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